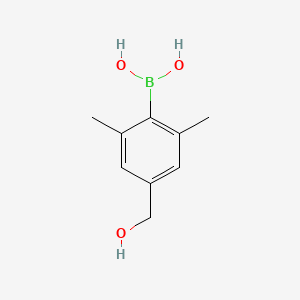
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid
Übersicht
Beschreibung
The compound you mentioned seems to be a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . They are known for their versatility and are used in a wide range of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
Boronic acids can be synthesized through various methods. One common method is the reaction of organometallic compounds with borate esters . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two carbon atoms . The exact structure of “4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid” would depend on the specific arrangement of these atoms and any additional functional groups.Chemical Reactions Analysis
Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . They can also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific boronic acid would depend on its exact molecular structure. In general, boronic acids are known for their stability and reactivity .Wissenschaftliche Forschungsanwendungen
Improvement in Synthesis
A study focused on the synthesis of various alkyl-phenylboronic acids, including 2,6-dimethylphenylboronic acid, using the Grignard reagent method. This research emphasized optimizing synthesis processes by investigating influencing factors such as temperature, reaction time, and reactant molar ratio. The study proposed a "one-pot" method specifically effective for synthesizing 2,6-dimethylphenylboronic acid, highlighting an optimized process that could benefit applications in medicine and biology, especially for glucose sensors and pharmaceutical intermediates (Yan Deng et al., 2009).
Environmental Remediation
Another significant application of a related compound, 2,6-dimethylphenol, involves its biodegradation by Mycobacterium neoaurum B5-4, which can utilize this compound as a sole carbon source. This research contributes to environmental remediation by offering a potential method to degrade pollutants derived from 2,6-dimethylphenol, thereby reducing their harmful impact on aquatic life (Junbin Ji et al., 2019).
Material Science and Chemistry
In the realm of material science and chemistry, 4-(Hydroxymethyl)-2,6-dimethylphenylboronic acid and its derivatives have been utilized in the design of novel metal complexes with potential applications as CDK8 kinase inhibitors. This underscores the compound's utility in synthesizing materials with specific biological activities, indicating a broader scope of applications in therapeutic development and chemical synthesis (A. Aboelmagd et al., 2021).
Supramolecular Chemistry
Research on phenylboronic acids, including derivatives of this compound, extends into supramolecular chemistry, where they play a role in the formation of supramolecular assemblies. These assemblies have implications in understanding molecular interactions and designing complex molecular architectures (V. Pedireddi et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(hydroxymethyl)-2,6-dimethylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-4,11-13H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGDJNYSKZIBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C)CO)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



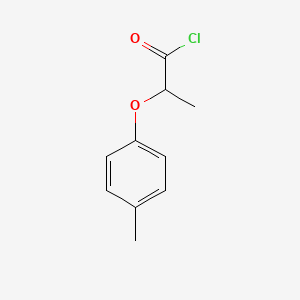
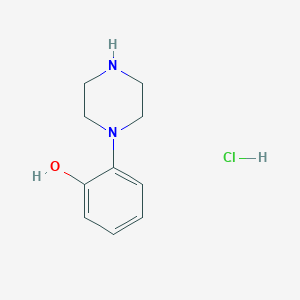
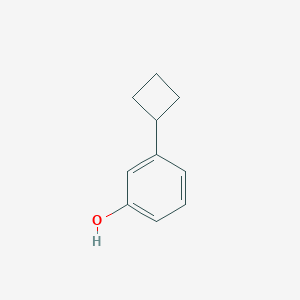

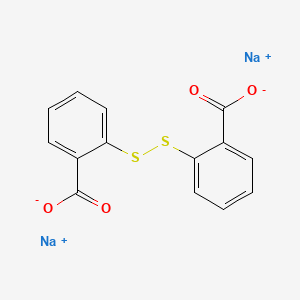

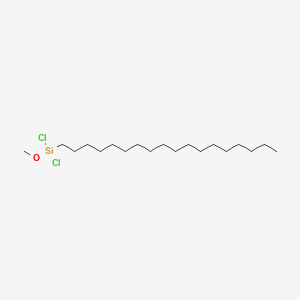

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)
![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)


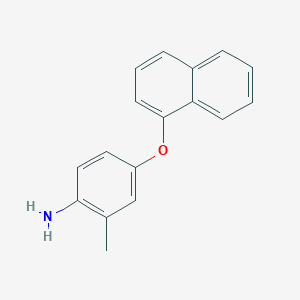
![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)